Z-Ala-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-Ala-NH2, also known as N-acetyl-L-alaninamide, is a non-proteinogenic amino acid derivative . It has gained attention in the field of chemistry and biochemistry due to its unique properties.

Synthesis Analysis

The synthesis of Z-Ala-NH2 involves the condensation of Z-Ala with Phe-NH2, performed in a semi-organic homogeneous system . This process is catalyzed by pseudolysin, a neutral metalloproteinase from the thermolysin family . The reaction proceeds via a rapid-equilibrium random bireactant mechanism .Molecular Structure Analysis

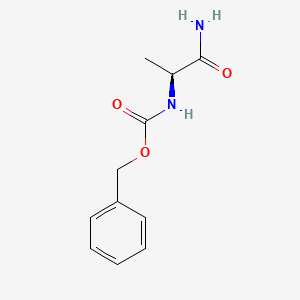

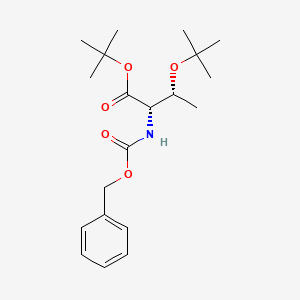

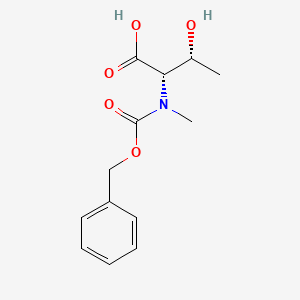

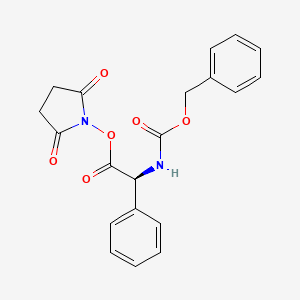

Z-Ala-NH2 has a molecular formula of C11H14N2O3 . It contains a total of 40 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

The condensation reaction of Z-Ala-NH2 proceeds via a rapid-equilibrium random bireactant mechanism . The reaction kinetics of NH2 and NO consumption have been evaluated via production rates and sensitivity analysis of various important reactions .Physical And Chemical Properties Analysis

Z-Ala-NH2 has a molecular weight of 222.24 . It has a density of 1.202g/cm3, a boiling point of 477ºC at 760 mmHg, and a flash point of 242.3ºC .Scientific Research Applications

Photocatalytic Removal of Nitrogen Oxides

Z-Ala-NH2 has been used in the development of a direct Z-scheme UiO-66-NH2/Bi2MoO6 heterojunction with a nanoflower-like structure. This structure has been used to investigate the effect of relative humidity on the photocatalytic removal of nitrogen oxides (NO). The optimized heterojunction showed a removal efficiency of NO of 71.6% at a NO concentration of 1.07 mg·m−3 (relative humidity = 10%). Interestingly, with the increase in relative humidity, it showed a higher inhibition effect on NO2, while the removal of NO decreased slightly .

High Pressure NMR Spectroscopy

Z-Ala-NH2 has been used in high pressure NMR spectroscopy studies. The amide proton and nitrogen chemical shifts of the 20 canonical amino acids X in the random-coil model peptide Ac-Gly-Gly-X-Ala-NH2 were studied in a pressure range from 0.1 to 200 MPa, at a proton resonance frequency of 800 MHz .

Antioxidant Peptides

Z-Ala-NH2 is also used in the study of antioxidant peptides. These peptides are collected from an egg-derived proteins database, and their binding ability to the Keap1 ligand is investigated by molecular docking .

Mechanism of Action

Target of Action

Z-Ala-NH2, also known as N-[(phenylmethoxy)carbonyl]-L-alanine, is a compound that has been used in various research contexts . . It’s worth noting that the compound is a derivative of alanine, an amino acid involved in protein synthesis and various metabolic processes .

Mode of Action

It’s known that amino acids and their derivatives can interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function or activity.

Biochemical Pathways

Alanine is involved in various biochemical pathways, including protein synthesis and the tricarboxylic acid cycle .

Pharmacokinetics

These properties are crucial for determining a compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

Amino acids and their derivatives can have various effects on cells, including influencing cell signaling, protein synthesis, and metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

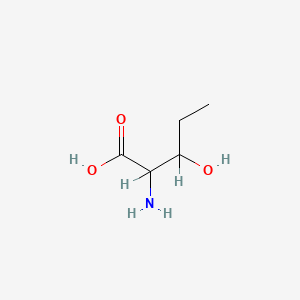

Q1: What happens to Z-Ala-NH2 during catalytic hydrogenolysis?

A1: Catalytic hydrogenolysis of Z-Ala-NH2 results in the formation of two products: free L-alanine amide and a carbamate salt []. This occurs because the carbobenzoxy (Z) group, a common protecting group in peptide synthesis, is removed. The research indicates that the reaction proceeds through the formation of carbamic acid derivatives as intermediates [].

Q2: Does the reaction outcome of Z-Ala-NH2 catalytic hydrogenolysis vary?

A2: Yes, the ratio of L-alanine amide to carbamate salt produced during the hydrogenolysis of Z-Ala-NH2 is influenced by several factors. These include the solvent used, the concentration of Z-Ala-NH2, and even the specific chemical structure of the compound []. Further research may delve into the specific impact of these variables.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)